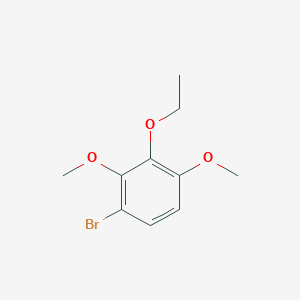

1-Bromo-3-ethoxy-2,4-dimethoxybenzene

Description

1-Bromo-3-ethoxy-2,4-dimethoxybenzene (C₉H₁₁BrO₃) is a substituted bromobenzene derivative featuring ethoxy and methoxy functional groups at positions 3, 2, and 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and complex aromatic systems. Its structure enables regioselective functionalization, making it valuable for coupling reactions such as Suzuki-Miyaura or Ullmann-type cross-couplings .

Properties

CAS No. |

18111-35-8 |

|---|---|

Molecular Formula |

C10H13BrO3 |

Molecular Weight |

261.11 g/mol |

IUPAC Name |

1-bromo-3-ethoxy-2,4-dimethoxybenzene |

InChI |

InChI=1S/C10H13BrO3/c1-4-14-10-8(12-2)6-5-7(11)9(10)13-3/h5-6H,4H2,1-3H3 |

InChI Key |

TVOVJKPAMZAOSD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1OC)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-ethoxy-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-ethoxy-2,4-dimethoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethoxy-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.

Oxidation: Potassium permanganate in acidic or basic medium can oxidize the ethoxy and methoxy groups.

Reduction: Lithium aluminum hydride in anhydrous ether can reduce the bromine atom to a hydrogen atom.

Major Products Formed

Substitution: 1-Methoxy-3-ethoxy-2,4-dimethoxybenzene.

Oxidation: Corresponding carboxylic acids or aldehydes.

Reduction: 3-Ethoxy-2,4-dimethoxybenzene.

Scientific Research Applications

1-Bromo-3-ethoxy-2,4-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme interactions and metabolic pathways involving substituted benzene derivatives.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2,4-dimethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxy and methoxy groups, being electron-donating, can stabilize the intermediate carbocation formed during the reaction, facilitating the substitution process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

Key Observations :

- Regiochemical Effects : The position of bromine significantly impacts reactivity. For example, 1-bromo-2,4-dimethoxybenzene undergoes efficient coupling reactions at the bromine site, whereas 1,5-dibromo-2,4-dimethoxybenzene allows sequential functionalization .

- Electron-Donating Groups : Methoxy/ethoxy groups enhance electron density, directing electrophilic substitutions to specific positions. This property is exploited in natural product synthesis .

Physical Properties

Melting points and molecular weights of selected analogs:

Notes:

- Data gaps exist for the target compound’s physical properties, but trends suggest brominated methoxybenzenes generally exhibit moderate solubility in polar aprotic solvents (e.g., DCM, THF) .

Biological Activity

1-Bromo-3-ethoxy-2,4-dimethoxybenzene is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview based on diverse scientific sources.

Synthesis

The synthesis of 1-bromo-3-ethoxy-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. The presence of methoxy and ethoxy groups enhances the compound's reactivity and solubility in organic solvents, making it suitable for various biological assays.

Biological Activity

The biological activities of 1-bromo-3-ethoxy-2,4-dimethoxybenzene have been evaluated in several studies, focusing on its potential as an anti-cancer agent and neuroprotective compound.

Anti-Cancer Activity

Recent studies have indicated that derivatives of methoxy-substituted benzene compounds exhibit significant anti-cancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1-Bromo-3-ethoxy-2,4-dimethoxybenzene | MGC-803 | 5.1 | Induces apoptosis |

| 1-Bromo-3-ethoxy-2,4-dimethoxybenzene | HGC-27 | 7.6 | Inhibits proliferation |

Neuroprotective Effects

Furthermore, studies have highlighted the neuroprotective effects of this compound. It has been shown to enhance cell viability in neuronal models exposed to neurotoxic agents. For example, in HT-22 cells treated with corticosterone, the compound significantly improved cell survival rates.

Case Studies

- Neuroprotection : In a study investigating neuroprotection against corticosterone-induced toxicity, 1-bromo-3-ethoxy-2,4-dimethoxybenzene was found to increase cell viability in a dose-dependent manner. The optimal concentration was determined to be around 12.5 μM, showcasing its potential for treating neurodegenerative diseases.

- Cytotoxicity : Another case study explored the cytotoxic effects on various cancer cell lines. The compound demonstrated significant activity with IC50 values comparable to established chemotherapeutics.

The mechanisms underlying the biological activities of 1-bromo-3-ethoxy-2,4-dimethoxybenzene are believed to involve:

- Inhibition of Phosphodiesterase (PDE) : Similar compounds have shown inhibitory activity against PDE enzymes, which play a crucial role in cellular signaling pathways.

- Induction of Apoptosis : The ability to induce programmed cell death is a common mechanism for many anti-cancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.